molecular formula C15H24N4O7 B564729 2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid CAS No. 103059-97-8

2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid

Cat. No. B564729
CAS RN: 103059-97-8
M. Wt: 372.378
InChI Key: LSRMHWSOHWFVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

This compound is involved in the synthesis of chiral bicyclic azetidine derivatives, which are crucial in developing various stereoisomers for potential applications in medicinal chemistry. The study by Barrett et al. (2002) focused on the synthesis of these derivatives via a series of reactions including lactamization, aldol reaction, and reduction, with the structural elucidation of the stereoisomers achieved through X-ray crystallography (Barrett et al., 2002).

β-Lactamase Inhibitors

The compound plays a role in the synthesis of novel β-lactamase inhibitors. As indicated by Hunt and Zomaya (1982), various derivatives of this compound were synthesized and identified as potential β-lactamase inhibitors, a crucial class of compounds in antibiotic resistance management (Hunt & Zomaya, 1982).

Penicillin Framework Synthesis

A critical application is in the synthesis of penicillin frameworks. Chiba et al. (1985) reported the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton for penicillins, indicating the compound's importance in developing penicillin-type β-lactams (Chiba et al., 1985).

Platform for Functional Diversity

Garsi et al. (2022) explored the compound as a platform for creating diverse functional molecules. They synthesized C-3 disubstituted variants, demonstrating its versatility in drug development, particularly in the design of backbone-constrained analogs of FDA-approved drugs (Garsi et al., 2022).

Antitumor Activity

Research by Singh and Micetich (2003) reported on oxapenam derivatives of the compound, showcasing their potential as antitumor agents. The study highlighted the structure-activity relationship among these compounds, with some showing strong cytotoxicity against various cancer cell lines (Singh & Micetich, 2003).

properties

CAS RN

103059-97-8

Molecular Formula

C15H24N4O7

Molecular Weight

372.378

IUPAC Name

2-[(5-acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid

InChI

InChI=1S/C15H24N4O7/c1-7(20)17-4-2-3-8(16)14(23)18-12(15(24)25)13(22)9-6-19-10(21)5-11(19)26-9/h8-9,11-13,22H,2-6,16H2,1H3,(H,17,20)(H,18,23)(H,24,25)

InChI Key

LSRMHWSOHWFVGB-UHFFFAOYSA-N

SMILES

CC(=O)NCCCC(C(=O)NC(C(C1CN2C(O1)CC2=O)O)C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid
Reactant of Route 2
2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid
Reactant of Route 3
2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid
Reactant of Route 5
2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid
Reactant of Route 6
2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.